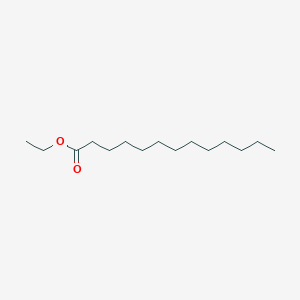

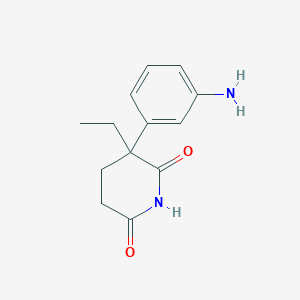

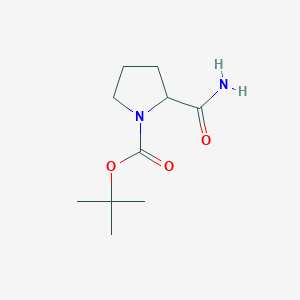

叔丁基 3-(碘甲基)哌啶-1-羧酸酯

描述

Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is related to a family of piperidine derivatives that are frequently used in the pharmaceutical industry for the development of drugs with diverse therapeutic effects.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in several studies. For instance, the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid derivatives involves starting from L-aspartic acid beta-tert-butyl ester and includes steps such as tribenzylation, alkylation, hydroboration, oxidation, and reductive amination to yield the final product . Another study reports the synthesis of a piperidine derivative used as an intermediate for nociceptin antagonists, which includes diastereoselective reduction and isomerization steps . Additionally, the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate to produce 3-alkenyl-4-oxopiperidine-1-carboxylates demonstrates the versatility of piperidine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods such as NMR and mass spectrometry, as well as X-ray diffraction studies. For example, the structure of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was confirmed by MS and 1H NMR . Similarly, the crystal structure of related compounds has been determined by X-ray diffraction, providing insights into the molecular geometry and potential interactions within the crystal lattice .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are crucial for the synthesis of targeted molecules. For instance, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi followed by alkylation leads to the formation of tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . The condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of catalysts and ligands is another example of a chemical reaction leading to a piperidine derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are characterized using various analytical techniques. Infrared spectroscopy (FT-IR), NMR, and mass spectrometry are commonly used to confirm the structure and purity of these compounds . Single-crystal X-ray diffraction provides detailed information about the crystal system, space group, and unit cell parameters . Additionally, computational methods such as density functional theory (DFT) are employed to predict and compare the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and stability .

科学研究应用

哌啶衍生物的合成

叔丁基 3-(碘甲基)哌啶-1-羧酸酯在与氧杂环稠合的哌啶衍生物的立体选择性合成中发挥重要作用。这些衍生物对于以高立体选择性创建 N-Boc 哌啶衍生物很有价值 (Moskalenko & Boev, 2014)。

生物活性化合物中的中间体

它被用作克唑替尼等生物活性化合物的合成中的重要中间体,展示了其在药物开发和药物化学中的用途 (Kong 等,2016)。

生产各种哌啶衍生物

该化合物是有希望的合成子,用于制备广泛的哌啶衍生物,从而为各种有机化合物的开发做出重大贡献 (Moskalenko & Boev, 2014)。

药物合成中的关键中间体

叔丁基 3-(碘甲基)哌啶-1-羧酸酯作为万德他尼等药物化合物的合成中的关键中间体,展示了其在药物合成领域的重要性 (Wang 等,2015)。

不对称合成

该化合物用于高效实用的不对称合成诺西环肽拮抗剂的中间体,突出了其在立体选择性有机合成中的作用 (Jona 等,2009)。

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

属性

IUPAC Name |

tert-butyl 3-(iodomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYLEGFCHNTQTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609465 | |

| Record name | tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(iodomethyl)piperidine-1-carboxylate | |

CAS RN |

253177-03-6 | |

| Record name | tert-Butyl 3-(iodomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B153141.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)

![3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B153157.png)

![1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B153160.png)